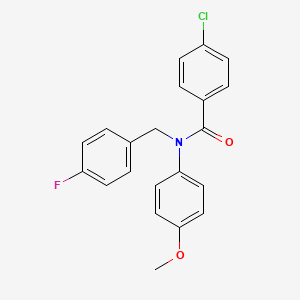

![molecular formula C17H15N3O4 B5507113 5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5507113.png)

5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves a series of steps starting from basic aromatic compounds or acids. For example, derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol were synthesized from 3-nitrobenzoic acid through esterification, hydrazide formation, and subsequent cyclization to yield the target oxadiazole derivatives (Aziz‐ur‐Rehman et al., 2013). Another approach involved the conversion of 2,4-dimethylcarbolic acid to its ester form, hydrazide, and then to the oxadiazole derivative through reactions with carbon disulfide and potassium hydroxide (S. Rasool et al., 2016).

Scientific Research Applications

1,2,4-Oxadiazoles in Scientific Research

1,2,4-Oxadiazole derivatives are known for their wide range of biological activities and have been extensively studied for their pharmacological properties. Here's a summary based on the general findings from the literature:

Synthesis and Applications

- Synthesis of 1,2,4-Oxadiazoles : These compounds are synthesized primarily through reactions involving primary amidoximes and acylating agents. The synthesis methods are diverse, including 1,3-dipolar cycloaddition reactions, highlighting their chemical versatility and potential for generating novel compounds with significant biological activities (Kayukova, 2005).

Biological Roles and Therapeutic Potential

Therapeutic Worth : 1,3,4-Oxadiazole derivatives, a closely related class, exhibit a broad range of bioactivities, such as anticancer, antifungal, antibacterial, and anti-inflammatory effects, among others. Their unique structural features facilitate effective binding with various enzymes and receptors, making them subjects of interest for the development of new medicinal agents (Verma et al., 2019).

Metal-Ion Sensing Applications : Oxadiazoles, particularly the 1,3,4-oxadiazole scaffold, are recognized for their applications beyond pharmacology, including in material science and as chemosensors for metal ions. Their photoluminescent properties and chemical stability make them suitable for developing fluorescent frameworks for metal-ion detection (Sharma et al., 2022).

Antimicrobial Properties

- Antimicrobial Activity : The 1,3,4-oxadiazole ring structure has shown significant antimicrobial properties, including antibacterial, antifungal, and antiviral activities. Research indicates that new compounds containing this ring exceed the activity of known antibiotics, highlighting their potential as future therapeutic agents (Glomb & Świątek, 2021).

properties

IUPAC Name |

5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-11-6-7-12(2)15(8-11)23-10-16-18-17(19-24-16)13-4-3-5-14(9-13)20(21)22/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFUDQPKIAPEHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,5-Dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5507107.png)